molecular formula C17H20ClN3O3 B6425312 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 2034575-70-5

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B6425312
CAS No.: 2034575-70-5
M. Wt: 349.8 g/mol
InChI Key: DQQCYBYCRNNTJU-UHFFFAOYSA-N
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Description

The compound "1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one" is a synthetic organic molecule, characterized by its complex structure, which includes a chloropyridine moiety, a pyrrolidine ring, and a dimethyl oxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one" typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting with the appropriate pyrrole precursor, the formation of the pyrrolidine ring can be achieved through a cyclization reaction under basic or acidic conditions.

  • Attachment of the Chloropyridine Moiety: The 3-chloropyridin-4-yl group is introduced through a nucleophilic substitution reaction, often facilitated by a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

  • Introduction of the Dimethyl Oxazole Group: The final step involves the coupling of the 3,5-dimethyl-1,2-oxazole moiety, which can be achieved via a condensation reaction under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow reactors to ensure consistent quality and yield. High-purity reagents and optimized reaction conditions, including temperature control and efficient mixing, are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring or the oxazole group, using common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed on the chloropyridine moiety, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the chloropyridine site, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Bases: Potassium carbonate, sodium hydroxide.

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile.

Major Products Formed from These Reactions

  • Oxidation Products: Various oxidized derivatives of the pyrrolidine and oxazole groups.

  • Reduction Products: Reduced forms of the chloropyridine moiety.

  • Substitution Products: Derivatives with different nucleophiles replacing the chlorine atom on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

Biologically, the compound may be investigated for its interactions with various enzymes and receptors. Studies might focus on its ability to inhibit or activate specific biological pathways, which can lead to potential therapeutic applications.

Medicine

In medicinal chemistry, "1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one" could be explored for its efficacy in treating diseases. Its structural features may enable it to interact with biological targets such as proteins, DNA, or cell membranes, offering avenues for drug development.

Industry

Industrially, the compound might be used in the manufacture of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatile reactivity makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The mechanism of action for this compound likely involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This could result in the inhibition of enzyme activity or the blocking of receptor signaling pathways.

Molecular Targets and Pathways Involved

Potential molecular targets include kinases, G protein-coupled receptors, or ion channels. The compound may affect pathways related to cell signaling, gene expression, or metabolic processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When comparing "1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one" with similar compounds, its unique combination of a chloropyridine moiety, pyrrolidine ring, and dimethyl oxazole group stands out. This structure may confer distinct pharmacokinetic properties, including solubility, metabolic stability, and target selectivity.

List of Similar Compounds

  • 1-(3-Chloropyridin-4-yl)pyrrolidin-3-yl-propan-1-one

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)pyrrolidin-1-yl-propan-1-one

  • 4-Chloropyridine derivatives

  • Pyrrolidine-based compounds with oxazole groups

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)3-4-17(22)21-8-6-13(10-21)23-16-5-7-19-9-15(16)18/h5,7,9,13H,3-4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCYBYCRNNTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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